4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol
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Overview
Description
4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol is an organic compound with the molecular formula C8H11NO3 It is a phenolic compound that contains an amino group and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol typically involves the reaction of 3-methoxyphenol with an appropriate amino alcohol under controlled conditions. One common method involves the use of 1-amino-2-hydroxyethane as a starting material, which reacts with 3-methoxyphenol in the presence of a catalyst to form the desired product. The reaction is usually carried out under inert atmosphere and at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles to form substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and alcohols.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Similar structure but lacks the methoxy group.
4-(2-Hydroxyethyl)phenol: Similar structure but lacks the amino group.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Contains a naphthalene ring instead of a benzene ring.
Uniqueness
4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol is unique due to the presence of both an amino group and a methoxy group on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxyethyl)-3-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-4-6(12)2-3-7(9)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3 |
InChI Key |
CJSOSTPRWYLUPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(CO)N |
Origin of Product |
United States |
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